
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with an indole moiety and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one typically involves the condensation of indole-2-carboxaldehyde with benzylamine and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Indole-2-carboxaldehyde reacts with benzylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in preclinical studies.
Mechanism of Action
The exact mechanism of action of 3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:
Antimicrobial Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-2-yl)-thiazolidin-4-one: Lacks the benzyl group but shares the core structure.
3-Benzyl-2-(1H-indol-3-yl)-thiazolidin-4-one: Similar structure but with the indole nitrogen at a different position.
3-Benzyl-2-(1H-pyrrol-2-yl)-thiazolidin-4-one: Contains a pyrrole ring instead of an indole ring.
Uniqueness
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is unique due to the presence of both the indole and thiazolidinone moieties, which contribute to its diverse biological activities. The benzyl group further enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
Molecular Formula |
C18H16N2OS |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-benzyl-2-(1H-indol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2OS/c21-17-12-22-18(20(17)11-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)19-16/h1-10,18-19H,11-12H2 |
InChI Key |
AWWKMEWWTAHTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC3=CC=CC=C3N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
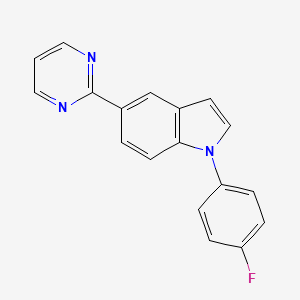

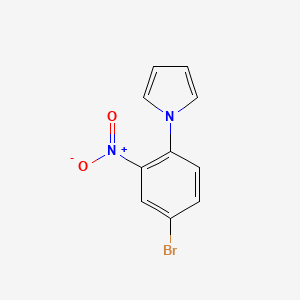
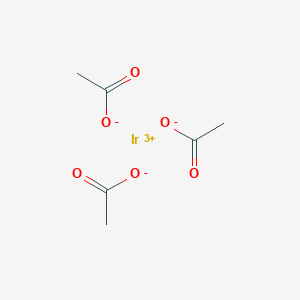

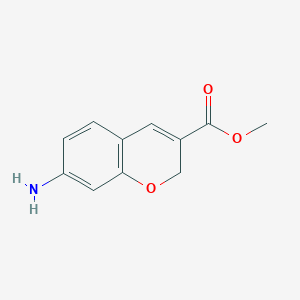


![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)

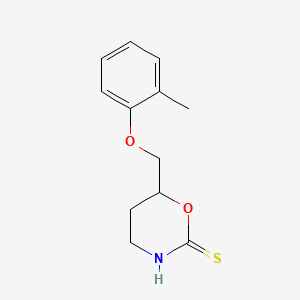
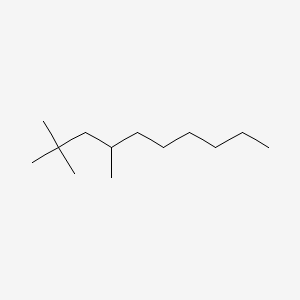
![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
